4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine
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Overview
Description
4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with a phenyl group and a 5-methylfuran moiety
Mechanism of Action
Target of Action
Similar compounds, such as furan-based oxazole, isoxazole, and isothiazole derivatives, have been studied for their interaction with various biological targets .
Mode of Action
It’s worth noting that similar furan-based compounds have been used as ligands in metal-catalyzed reactions .
Result of Action
Similar furan-based compounds have shown potential applications in various fields, such as photovoltaic devices, sensors, medicinal chemistry, and the construction of mofs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine typically involves the condensation of 5-methylfurfural with appropriate amines and pyrimidine derivatives. One common method involves the reaction of 2-acetylpyridine with 5-methylfurfural in the presence of a base such as potassium hydroxide and ammonia . The reaction is carried out in ethanol at room temperature for 24 hours .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding diketones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural (HMF): A furan derivative used in the synthesis of various chemicals and materials.
2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazole: Another heterocyclic compound with potential biological activity.
Uniqueness
4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring and a pyrimidine core makes it particularly versatile for various applications in research and industry.
Properties
IUPAC Name |
4-(5-methylfuran-2-yl)-6-phenylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-7-8-14(19-10)13-9-12(17-15(16)18-13)11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUOWJLLMUXSPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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